2-Methyl-L-tryptophan

Description

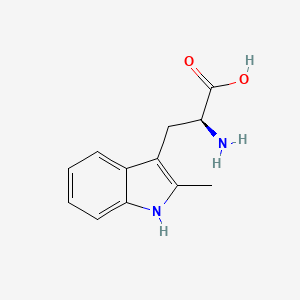

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-9(6-10(13)12(15)16)8-4-2-3-5-11(8)14-7/h2-5,10,14H,6,13H2,1H3,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJSOEWOQDVGJW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955096 | |

| Record name | 2-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33468-32-5 | |

| Record name | 2-Methyl-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33468-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033468325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-L-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2C3UL6D63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-L-tryptophan

Introduction

2-Methyl-L-tryptophan is a derivative of the essential amino acid L-tryptophan, distinguished by a methyl group substitution at the C2 position of the indole ring. This modification, while seemingly minor, imparts significant changes to the molecule's reactivity and biological function. Found as a natural product and bacterial metabolite, this compound is a crucial intermediate in the biosynthesis of complex thiopeptide antibiotics, such as thiostrepton.[1][2] Its unique structure has also made it and its racemic form valuable tools in pharmaceutical development and neuroscience research, particularly in studies involving protein synthesis and neurotransmitter pathways.[2][3]

This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for synthesis, characterization, or application in biological systems. We will delve into its structural attributes, reactivity, and stability, and provide validated methodologies for its analytical characterization.

Chemical Structure and Identification

The foundational identity of this compound is rooted in its precise molecular architecture. It retains the chiral center and amino acid backbone of its parent, L-tryptophan, but the C2 position of the indole ring, a site typically susceptible to electrophilic attack in tryptophan, is now occupied by a methyl group. This sterically blocks one of the most reactive sites on the indole ring, fundamentally altering its chemical behavior.

-

IUPAC Name: (2S)-2-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid[1]

Caption: Chemical structure of this compound.

Physical Properties

| Property | Value / Description | Source(s) |

| Molecular Weight | 218.25 g/mol | [1][2] |

| Appearance | White to off-white solid/crystalline powder. | [3][4] |

| Melting Point | Data not available. Likely decomposes upon heating, similar to L-tryptophan which decomposes at ~290 °C. | [6] |

| Solubility | No specific data available. Expected to have moderate solubility in water and be more soluble in acidic or basic solutions.[7][8] Soluble in hot alcohol and DMSO; insoluble in nonpolar solvents like chloroform.[7][8] | |

| pKa Values | No specific data available. Estimated to be similar to L-tryptophan: pKa₁ ≈ 2.4 (carboxylic acid), pKa₂ ≈ 9.4 (ammonium group). | [8] |

| Optical Rotation | Data not available. As the L-enantiomer, it is expected to be levorotatory in neutral aqueous solution, similar to L-tryptophan ([α]D ≈ -31.5°). | [6] |

| Storage | Store at 2°C - 8°C in a well-closed container. | [2] |

Chemical Properties and Reactivity

Stability

This compound is generally stable under recommended storage conditions (cool, dry, and dark).[2] As with other amino acids and indole-containing compounds, prolonged exposure to light and air can lead to degradation. It is incompatible with strong oxidizing agents and strong acids, which can react with the indole nucleus or the amino acid functional groups.

Reactivity

The reactivity of this compound is a synthesis of its amino acid character and its modified indole side chain.

-

Amino Acid Reactivity: The α-amino and α-carboxyl groups exhibit typical reactivity. They can undergo esterification, amide bond formation (peptidization), and N-acylation. These reactions are fundamental to its incorporation into peptide structures or for creating prodrugs.

-

Indole Ring Reactivity: Unlike L-tryptophan, where the C2 position is highly susceptible to electrophilic attack and oxidation, this position in this compound is blocked. This significantly enhances the stability of the indole ring towards certain degradation pathways. Electrophilic substitution, if forced, would be directed to other positions on the ring (C4, C5, C6, or C7).

-

Biosynthetic Reactivity: The most well-documented reactivity is within the biosynthetic pathway of the antibiotic thiostrepton. In this context, this compound is not an endpoint but a key intermediate. It undergoes a remarkable enzymatic cascade involving:

-

Formation: It is first synthesized from L-tryptophan and S-adenosylmethionine (SAM) by the enzyme S-adenosylmethionine:tryptophan 2-methyltransferase.

-

Transformation: It is then processed by a pyridoxal-5'-phosphate-dependent protein (TsrA) and a flavoprotein (TsrE). These enzymes work in tandem to perform a reversible transamination followed by selective oxygenation. This sequence initiates a highly reactive rearrangement, leading to the cleavage of the indole ring and subsequent expansion to form a quinaldic acid moiety, a critical component of the final antibiotic.

-

Spectroscopic Properties

Spectroscopic analysis is essential for the verification and characterization of this compound. The expected spectral properties are outlined below, based on its known structure and data from analogous compounds.

| Technique | Expected Characteristics |

| UV-Visible | Exhibits strong absorbance in the UV region due to the indole chromophore. The λmax is expected to be near 280 nm , with a shoulder at approximately 288 nm, characteristic of indole derivatives.[9][10] |

| Infrared (IR) | Key peaks (cm⁻¹) are expected for: ~3400 (indole N-H stretch), ~3100-2800 (aliphatic C-H stretch, O-H stretch from carboxyl), ~1660 (C=O stretch from carboxyl), ~1580 (N-H bend from amine), and various peaks in the 1600-1450 range for aromatic C=C stretching.[11] |

| ¹H NMR | Expected chemical shifts (δ, ppm) in a solvent like D₂O: ~7.0-7.7 (aromatic protons on the benzene portion of the indole), ~4.0 (α-proton), ~3.4 (β-protons, diastereotopic), ~2.4 (indole C2-methyl group). The indole N-H proton (~10-11 ppm) would be observable in a non-exchanging solvent like DMSO-d₆.[12] |

| ¹³C NMR | Expected chemical shifts (δ, ppm): ~175 (carboxyl carbon), ~105-140 (aromatic carbons of the indole ring), ~55 (α-carbon), ~27 (β-carbon), ~12 (C2-methyl carbon).[1][12] |

| Mass Spec. (ESI+) | The primary ion observed will be the protonated molecular ion [M+H]⁺ at m/z 219.11 . |

Methodologies for Characterization

Ensuring the identity, purity, and integrity of a this compound sample is paramount for any research application. The following section details a validated workflow and specific protocols for its comprehensive characterization.

General Characterization Workflow

A multi-technique approach is necessary for unambiguous confirmation of the material. The causality behind this workflow is to first establish purity and retention time (HPLC), then confirm the molecular weight (MS), and finally, verify the detailed molecular structure and isomeric form (NMR).

Caption: Workflow for analytical characterization.

Protocol: Purity Assessment by RP-HPLC

Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard for assessing the purity of small organic molecules like amino acids. A C18 column is chosen for its excellent retention of aromatic compounds via hydrophobic interactions. UV detection is ideal due to the strong chromophore of the indole ring.

-

Instrumentation: HPLC system with a UV detector, autosampler, and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Procedure:

-

Prepare a sample stock solution of this compound at 1 mg/mL in a 50:50 mixture of Water:Acetonitrile.

-

Set the column temperature to 30 °C.

-

Set the UV detector wavelength to 280 nm.

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for 10 minutes.

-

Inject 10 µL of the sample solution.

-

Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Hold at 95% Mobile Phase B for 5 minutes.

-

Return to initial conditions and re-equilibrate for 5 minutes.

-

-

Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol: Structural Verification by NMR and MS

Rationale: Mass spectrometry provides a rapid and accurate determination of molecular weight, while NMR spectroscopy offers definitive structural confirmation by mapping the proton and carbon environments within the molecule.

-

Part A: Mass Spectrometry (ESI-MS)

-

From the HPLC stock solution (1 mg/mL), create a dilute 10 µg/mL sample in 50:50 Water:Acetonitrile with 0.1% formic acid. The acid is crucial for promoting protonation and efficient ionization in positive ion mode.

-

Infuse the sample directly into an Electrospray Ionization (ESI) mass spectrometer.

-

Acquire data in positive ion mode over a mass range of m/z 100-500.

-

Expected Result: A dominant peak at m/z 219.11, corresponding to the [M+H]⁺ ion.

-

-

Part B: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve ~5-10 mg of the solid sample in ~0.6 mL of a deuterated solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power and its ability to allow for the observation of exchangeable N-H and O-H protons.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 16-64) for good signal-to-noise.

-

Acquire a ¹³C NMR spectrum (e.g., using a DEPTQ or similar pulse sequence).

-

Expected Result: The resulting spectra should show peaks with chemical shifts, multiplicities, and integrations consistent with the known structure of this compound as described in Section 4.

-

References

- 1. This compound | C12H14N2O2 | CID 12991541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 33468-32-5 | FM59492 | Biosynth [biosynth.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound 95% | CAS: 33468-32-5 | AChemBlock [achemblock.com]

- 5. 2-methyltryptophan | 33468-32-5 [amp.chemicalbook.com]

- 6. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Tryptophan - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The first UV absorption band of l-tryptophan is not due to two simultaneous orthogonal electronic transitions differing in the dipole moment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. bmse000050 L-Tryptophan at BMRB [bmrb.io]

Whitepaper: The Biological Role of 2-Methyl-L-tryptophan in Bacteria: From Biosynthetic Intermediate to a Tool for Drug Discovery

Abstract

2-Methyl-L-tryptophan (2-MLT) is a naturally occurring amino acid analog with a multifaceted role in bacterial physiology and biochemistry. Primarily identified as a crucial intermediate in the biosynthesis of the potent thiopeptide antibiotic thiostrepton by Streptomyces species, its significance extends beyond that of a simple metabolic precursor.[1][2] As a structural analog of L-tryptophan, 2-MLT presents a unique tool for interrogating the highly conserved and essential tryptophan biosynthetic pathway, a validated target for novel antibacterial agents, particularly against pathogens like Mycobacterium tuberculosis.[3][4][5] Furthermore, given the established role of L-tryptophan and its derivatives in modulating bacterial cell-to-cell communication, or quorum sensing (QS), 2-MLT emerges as a compelling candidate for investigation as a potential QS inhibitor. This guide provides an in-depth technical analysis of the known and potential biological roles of this compound in bacteria, detailing its biosynthesis, mechanisms of action, and applications in research and drug development. It is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule for probing bacterial metabolism and developing next-generation antimicrobial strategies.

Introduction: The Centrality of Tryptophan Metabolism in Bacteria

L-tryptophan is an essential amino acid indispensable for all life, serving as a fundamental building block for protein synthesis.[6] In bacteria, its role is even more profound, acting as a precursor for a wide array of bioactive secondary metabolites, including signaling molecules like indole, pigments, and antibiotics.[6][7][8] Many pathogenic bacteria, including Mycobacterium tuberculosis, rely on their endogenous de novo tryptophan biosynthetic pathway for survival, especially within the tryptophan-limited environment of a host organism.[4][5] Humans lack this pathway and must acquire tryptophan through their diet, making the bacterial enzymes involved highly attractive and specific targets for antimicrobial drug development.[3][9]

The study of tryptophan analogs, therefore, provides critical insights into enzyme function, pathway regulation, and mechanisms of inhibition. This compound (2-MLT) is one such analog. Its natural occurrence as a committed intermediate in the production of a complex antibiotic highlights a specialized metabolic function, while its structural similarity to L-tryptophan suggests broader interactions with core metabolic and regulatory networks.[2] This document explores these interactions in detail.

Natural Occurrence: An Essential Intermediate in Thiostrepton Biosynthesis

The most well-characterized biological role of 2-MLT is as a precursor in the biosynthesis of thiostrepton, a potent antibiotic effective against Gram-positive bacteria.[10] In organisms like Streptomyces laurentii, 2-MLT is synthesized from L-tryptophan and S-adenosylmethionine (SAM) in a reaction catalyzed by the enzyme S-adenosylmethionine:tryptophan 2-methyltransferase (TsrM).[2]

This methylation is a critical early step, creating the substituted indole ring necessary for the subsequent enzymatic reactions that build the complex thiostrepton molecule.[2][10] The formation of 2-MLT was confirmed through trapping experiments in S. laurentii cultures fed with labeled L-methionine or L-tryptophan.[2]

Caption: Enzymatic conversion of L-tryptophan to this compound.

Enzymology of Tryptophan 2-Methyltransferase

The methyltransferase responsible for 2-MLT formation has been characterized in crude cell-free extracts of S. laurentii.[2] Understanding its kinetics is crucial for both in vitro studies and potential bioengineering applications. Key parameters are summarized below.

| Parameter | Value | Source |

| Optimal pH | 7.8 | [2] |

| Apparent K_m for SAM | 120 µM | [2] |

| K_i for S-adenosylhomocysteine | 480 µM | [2] |

| Substrate Specificity | D-tryptophan is converted at a slower rate than L-tryptophan. Indolepyruvic acid is also a substrate, but indole is not. | [2] |

These data indicate a specific, regulated enzymatic step and provide the basis for designing assays to screen for inhibitors or to optimize biosynthetic pathways.

Potential Mechanisms of Action and Broader Biological Roles

Beyond its role as a biosynthetic intermediate, the structural similarity of 2-MLT to L-tryptophan implies it may interact with other bacterial systems that recognize or process the parent amino acid.

Interference with Tryptophan Biosynthesis and Utilization

The tryptophan biosynthetic pathway is tightly regulated, often through feedback inhibition where the final product, L-tryptophan, binds to the first enzyme of the pathway (anthranilate synthase) to shut down its own production.[5][6] Tryptophan analogs can exploit this and other regulatory or catalytic sites.

-

Competitive Inhibition: 2-MLT could potentially act as a competitive inhibitor for enzymes that use L-tryptophan as a substrate, such as tRNA synthetases or other metabolic enzymes. By binding to the active site, it could block the processing of natural tryptophan, leading to bacteriostasis.

-

Allosteric Modulation: The tryptophan synthase enzyme complex (TrpAB), which catalyzes the final step of tryptophan synthesis, is a known target for allosteric inhibitors that bind at the interface between its α- and β-subunits.[3][4][9] While specific inhibition by 2-MLT has not been detailed, this mechanism represents a key vulnerability in the pathway that could potentially be exploited by tryptophan analogs. The discovery of potent sulfolane and indoline-5-sulfonamide inhibitors of mycobacterial tryptophan synthase highlights the druggability of this enzyme.[3]

Caption: Key regulatory and inhibition points in the bacterial tryptophan pathway.

Potential Interference with Quorum Sensing

Quorum sensing (QS) is a cell-density-dependent communication system used by bacteria to coordinate collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.[11][12] This process relies on the production and detection of small signaling molecules called autoinducers.[12]

Recent studies have demonstrated that L-tryptophan and tryptophan-containing cyclic dipeptides can interfere with QS systems, particularly in pathogenic bacteria like Pseudomonas aeruginosa and Staphylococcus aureus.[11][13][14] The proposed mechanisms include:

-

Binding to QS receptor proteins (e.g., LasR in P. aeruginosa or AgrA in S. aureus), thereby preventing the binding of the native autoinducer.[13][14]

-

Downregulating the expression of genes responsible for autoinducer synthesis and reception.[13][14]

Given these findings, it is highly plausible that 2-MLT, as a close structural analog, could also function as a QS inhibitor. The methyl group at the 2-position of the indole ring could alter its binding affinity for QS receptors, potentially leading to a more potent or specific inhibitory effect compared to L-tryptophan itself. This remains a promising but underexplored area of research.

Experimental Protocols for Functional Characterization

To investigate the biological roles of 2-MLT, several key experimental workflows can be employed. The causality behind these protocols is to move from verifying a known enzymatic activity to assessing broad physiological impact and finally to dissecting a specific, potential mechanism of action like QS inhibition.

Protocol: Tryptophan 2-Methyltransferase Activity Assay

This assay quantifies the enzymatic conversion of L-tryptophan to 2-MLT, essential for characterizing the enzyme from a new source or for screening inhibitors.

Principle: A cell-free extract containing the methyltransferase is incubated with substrates L-tryptophan and a radiolabeled or fluorescently tagged SAM analog. The formation of the product is quantified over time.

Step-by-Step Methodology:

-

Prepare Cell-Free Extract:

-

Culture the bacterial strain of interest (e.g., S. laurentii) to the desired growth phase.

-

Harvest cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.8, 10 mM MgCl₂, 1 mM DTT).

-

Lyse cells using sonication or a French press on ice.

-

Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 1 hr at 4°C) to obtain the soluble protein fraction.

-

-

Set Up Reaction Mixture:

-

In a microcentrifuge tube, combine:

-

Buffer (50 mM Tris-HCl, pH 7.8)

-

L-tryptophan (e.g., 1 mM final concentration)

-

[³H]-S-adenosylmethionine (e.g., 150 µM final concentration, specific activity ~1 µCi)

-

Cell-free extract (protein concentration to be optimized, e.g., 0.1-1.0 mg/mL)

-

-

Include a control reaction with boiled extract to account for non-enzymatic activity.

-

-

Incubation and Termination:

-

Incubate the reaction at the optimal temperature (e.g., 30°C) for a set time course (e.g., 0, 10, 20, 30 minutes).

-

Terminate the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

-

-

Product Quantification:

-

Separate the product (2-MLT) from the unreacted substrate using HPLC with a C18 column.

-

Quantify the radiolabeled product using a scintillation counter.

-

Calculate enzyme activity in units such as nmol/min/mg protein.

-

Protocol: Bacterial Growth Inhibition (MIC) Assay

This standard assay determines the lowest concentration of 2-MLT that inhibits the visible growth of a target bacterium.

Principle: The broth microdilution method is used to expose bacteria to a serial dilution of the test compound in a 96-well plate format.

Step-by-Step Methodology:

-

Prepare Inoculum:

-

Grow the target bacterium in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

-

Adjust the culture density to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension 1:100 in fresh broth to achieve a final inoculum density of ~1.5 x 10⁶ CFU/mL.

-

-

Prepare Compound Plate:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of 2-MLT in broth. For example, starting from 1024 µg/mL down to 1 µg/mL.

-

Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well (except the negative control). The final volume should be uniform (e.g., 200 µL).

-

Cover the plate and incubate at the optimal growth temperature (e.g., 37°C) for 18-24 hours.

-

-

Determine MIC:

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of 2-MLT in which no visible growth is observed.

-

Caption: Standard workflow for determining the MIC of a test compound.

Applications and Future Directions

The study of this compound opens several avenues for both fundamental research and applied drug development.

-

Scaffold for Novel Antibiotics: The thiostrepton biosynthetic pathway demonstrates how bacteria modify a primary metabolite to create a potent weapon. By understanding and manipulating this pathway, particularly the initial methylation step, it may be possible to generate novel thiostrepton analogs with improved pharmacological properties, such as better solubility or a broader spectrum of activity.[10]

-

Probe for Tryptophan Pathway Enzymes: 2-MLT can be used as a chemical probe to study the substrate specificity and active site architecture of various tryptophan-metabolizing enzymes across different bacterial species.[2] This can aid in the rational design of species-specific inhibitors.

-

Development of Anti-Virulence Agents: The potential for 2-MLT to act as a quorum sensing inhibitor is particularly exciting. Anti-virulence therapies, which disarm pathogens rather than killing them, are thought to impose less selective pressure for the development of resistance.[11] Investigating the effect of 2-MLT on biofilm formation and virulence factor production in clinically relevant pathogens is a high-priority future direction.

Conclusion

This compound holds a distinct position in bacterial biochemistry. Its established role as a committed intermediate in antibiotic biosynthesis provides a concrete example of specialized metabolism.[2] Concurrently, its identity as an L-tryptophan analog places it at a crossroads of core metabolic and regulatory pathways, including the essential tryptophan biosynthetic pathway and the critical cell-to-cell communication network of quorum sensing. While its direct antimicrobial and anti-quorum sensing activities require more extensive investigation, the existing evidence strongly suggests that 2-MLT is more than a simple metabolite. It is a valuable molecule for researchers and drug developers, serving as a tool, a precursor, and a potential therapeutic scaffold in the ongoing effort to understand and combat bacterial pathogens.

References

- 1. This compound | 33468-32-5 | FM59492 | Biosynth [biosynth.com]

- 2. Formation of 2-methyltryptophan in the biosynthesis of thiostrepton: isolation of S-adenosylmethionine:tryptophan 2-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Allosteric inhibitors of Mycobacterium tuberculosis tryptophan synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Tryptophan - Wikipedia [en.wikipedia.org]

- 7. Microbial Tryptophan Metabolism Tunes Host Immunity, Metabolism, and Extraintestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. azolifesciences.com [azolifesciences.com]

- 11. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. molbio.princeton.edu [molbio.princeton.edu]

- 13. Tryptophan interferes with the quorum sensing and cell surface hydrophobicity of Staphylococcus aureus: a promising approach to inhibit the biofilm development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Dual-Faceted Mechanism of 2-Methyl-L-tryptophan in Biological Systems: A Technical Guide for Researchers

Introduction: The Intricate Dance of Tryptophan Metabolism in Immunity and Disease

The essential amino acid L-tryptophan is not merely a building block for proteins; it stands at the crossroads of pivotal metabolic pathways that dictate the tenor of immune responses and the progression of diseases such as cancer.[1] More than 95% of tryptophan is catabolized through the kynurenine pathway, a cascade of enzymatic reactions initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase 1 (IDO1), indoleamine 2,3-dioxygenase 2 (IDO2), and tryptophan 2,3-dioxygenase (TDO).[2][3] In the context of pathology, particularly within the tumor microenvironment, the upregulation of IDO1 has emerged as a critical mechanism of immune evasion.[4][5] By depleting local tryptophan and generating immunosuppressive metabolites, collectively known as kynurenines, cancer cells create a tolerogenic milieu that cripples the anti-tumor activity of effector T-cells and promotes the function of regulatory T-cells (Tregs).[2][6] This understanding has catalyzed the development of therapeutic strategies aimed at inhibiting the IDO1 pathway. Among the molecules investigated, 2-Methyl-L-tryptophan and its stereoisomers have revealed a complex and multifaceted mechanism of action that extends beyond simple enzymatic inhibition. This guide provides an in-depth exploration of the biological activities of this compound, with a particular focus on its D-isomer, indoximod, a compound that has been the subject of extensive preclinical and clinical investigation.

The Tryptophan-Kynurenine Pathway: A Central Axis of Immune Regulation

The catabolism of tryptophan into kynurenine is a tightly regulated process with profound implications for immune cell function. The initial and rate-limiting step is the oxidation of L-tryptophan to N-formylkynurenine, a reaction catalyzed by IDO1, IDO2, or TDO.[7] N-formylkynurenine is then rapidly converted to kynurenine. The consequences of this enzymatic activity are twofold: the depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites.

Tryptophan starvation itself can arrest T-cell proliferation by activating the general control nonderepressible 2 (GCN2) kinase pathway.[2][6] Concurrently, kynurenine and other metabolites act as signaling molecules, most notably as ligands for the aryl hydrocarbon receptor (AhR), a transcription factor that orchestrates a program of immunosuppression.[8] This includes promoting the differentiation of naïve T-cells into Tregs and suppressing the activity of cytotoxic T-lymphocytes (CTLs) and natural killer (NK) cells.[2][6]

Figure 1: The Tryptophan-Kynurenine Pathway and the Point of Intervention by this compound.

A Tale of Two Isomers: The Divergent Mechanisms of this compound

2-Methyl-tryptophan exists as two stereoisomers, the L-isomer (L-1MT) and the D-isomer (D-1MT), the latter of which is also known as indoximod. While both have been investigated as IDO1 pathway inhibitors, they exhibit distinct mechanisms of action and biological effects.

The L-isomer of 1-methyl-tryptophan acts as a weak competitive inhibitor of the IDO1 enzyme.[9] However, the D-isomer, indoximod, is significantly more effective at reversing the suppression of T-cells mediated by IDO-expressing dendritic cells, despite being a much less potent direct inhibitor of the purified IDO1 enzyme.[10] This paradoxical observation points to a more complex mechanism of action for indoximod that is not solely reliant on direct enzymatic inhibition.

Indoximod: A Tryptophan Mimetic Acting Downstream of IDO1

The primary mechanism of action of indoximod is now understood to be that of a tryptophan mimetic that acts downstream of IDO1.[7][11] In the low-tryptophan environment created by IDO1 activity, indoximod is interpreted by T-cells as a tryptophan sufficiency signal.[12] This leads to the reactivation of the mTORC1 signaling pathway, which is normally suppressed by tryptophan depletion.[8][11] By bypassing the tryptophan-sensing arm of the GCN2 pathway, indoximod effectively rescues T-cells from the proliferative arrest induced by IDO1.[13]

Furthermore, indoximod has been shown to modulate the kynurenine-regulated AhR pathway.[8] It can influence the differentiation of CD4+ T-cells, favoring the development of pro-inflammatory Th17 cells over immunosuppressive Tregs.[8][14] In some cellular contexts, indoximod has also been reported to downregulate the expression of IDO1 itself, adding another layer to its immunomodulatory activity.[14]

Quantitative Insights into IDO1 Inhibition

The potency of IDO1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values provide a standardized measure for comparing the efficacy of different compounds.

| Compound | Target | Assay Type | IC50 / Ki | Reference(s) |

| L-1-Methyl-tryptophan | IDO1 | Enzymatic | Ki: 19 µM | [9] |

| DL-1-Methyl-tryptophan | IDO1 | Enzymatic | Ki: 35 µM | [9] |

| Indoximod (D-1MT) | IDO1 | Enzymatic | Weak inhibitor | [10] |

| Epacadostat | IDO1 | Cellular | IC50: 71.8 nM | [15] |

| BMS-986205 | IDO1 | Cellular | IC50: ~9.5 nM | [15] |

| IACS-9779 | IDO1 | Cellular | IC50: 1.7 nM | [3] |

Experimental Protocols for Assessing the Mechanism of Action

To rigorously evaluate the biological effects of this compound and other IDO1 pathway modulators, a series of well-defined experimental protocols are essential.

Protocol 1: Cell-Based IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context by quantifying the production of kynurenine.

Materials:

-

Human cancer cell line known to express IDO1 (e.g., SK-OV-3 ovarian cancer cells).[16]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Recombinant human interferon-gamma (IFN-γ).[16]

-

Test compound (e.g., this compound).

-

Trichloroacetic acid (TCA).[16]

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).[17]

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed SK-OV-3 cells into a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[16]

-

IDO1 Induction: Treat the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours to induce IDO1 expression.[16]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the IFN-γ-containing medium and add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24-48 hours at 37°C.[17]

-

Kynurenine Measurement: a. Collect the cell culture supernatant. b. Add TCA to the supernatant to a final concentration of 10% (w/v) and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[18] c. Centrifuge the samples to pellet any precipitate.[17] d. Transfer the clear supernatant to a new 96-well plate. e. Add an equal volume of Ehrlich's reagent to each well. f. Measure the absorbance at 490 nm.[17]

-

Data Analysis: Calculate the percentage of IDO1 inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Figure 2: Experimental Workflow for a Cell-Based IDO1 Inhibition Assay.

Protocol 2: T-Cell Proliferation Assay

This assay assesses the ability of a compound to rescue T-cell proliferation from the immunosuppressive effects of IDO1.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs).

-

T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies or phytohemagglutinin (PHA)).

-

IDO1-expressing cancer cells (e.g., IFN-γ-treated SK-OV-3 cells).

-

Test compound (e.g., indoximod).

-

Cell proliferation reagent (e.g., CellTiter-Glo®).

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Prepare IDO1-Expressing Cells: Seed and induce IDO1 expression in SK-OV-3 cells in a 96-well plate as described in Protocol 1.

-

Isolate and Add T-Cells: Isolate PBMCs from healthy donor blood. Add a specified number of PBMCs to each well containing the IDO1-expressing cancer cells.

-

Compound Treatment: Add serial dilutions of the test compound to the co-culture.

-

T-Cell Stimulation: Add T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies) to each well to activate the T-cells.

-

Incubation: Co-culture the cells for 3-5 days at 37°C.

-

Measure Proliferation: a. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. b. Measure luminescence using a plate reader.

-

Data Analysis: Compare the luminescence signals in the compound-treated wells to the vehicle control to determine the extent to which the compound restores T-cell proliferation.

Conclusion: A Paradigm of Multifaceted Drug Action

The study of this compound, particularly its D-isomer indoximod, has provided valuable insights into the complexities of targeting metabolic pathways in disease. Its mechanism of action, which extends beyond direct enzyme inhibition to the modulation of downstream signaling events, underscores the importance of a holistic approach in drug development. By acting as a tryptophan mimetic, indoximod effectively counters the immunosuppressive consequences of IDO1 activity, thereby restoring the proliferative capacity of anti-tumor T-cells. This dual functionality, coupled with its influence on the AhR pathway, positions this compound and its analogs as compelling candidates for further investigation in the field of immuno-oncology. The experimental frameworks detailed in this guide provide a robust foundation for researchers to further unravel the intricate biological roles of these fascinating molecules.

References

- 1. Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures [jove.com]

- 2. Tryptophan - Wikipedia [en.wikipedia.org]

- 3. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]

- 7. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

2-Methyl-L-tryptophan: A Substrate for Tryptophanase Explored

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Tryptophanase: A Key Enzyme in Microbial Metabolism

Tryptophanase (TnaA), a pyridoxal-5'-phosphate (PLP)-dependent enzyme, is a central player in the metabolism of L-tryptophan in numerous bacterial species.[1][2] This enzyme catalyzes the β-elimination of L-tryptophan, yielding indole, pyruvate, and ammonia.[2][3] The products of this reaction are not merely metabolic byproducts; indole, for instance, acts as a significant signaling molecule in bacterial communities, influencing processes such as biofilm formation, plasmid stability, and virulence.[4] Given its absence in eukaryotes, tryptophanase presents an attractive target for the development of novel antimicrobial agents.[4] Understanding the substrate specificity of this enzyme is therefore of paramount importance for both basic research and therapeutic applications.

Historically, it was widely held that tryptophanase is inactive towards tryptophan derivatives with substitutions at the 2-position of the indole ring.[3] This guide delves into the evidence that challenges this long-standing assumption, establishing 2-Methyl-L-tryptophan as a bona fide substrate for tryptophanase and providing a comprehensive technical overview of this interaction.

This compound as a Substrate for Tryptophanase

Contrary to earlier beliefs, studies have demonstrated that tryptophanase can indeed catalyze the degradation of this compound.[3] This finding opens up new avenues for investigating the active site flexibility and catalytic mechanism of the enzyme. The reaction proceeds via a similar mechanism to that of the natural substrate, L-tryptophan, involving the formation of pyruvate.[3]

The enzymatic reaction is reversible, meaning that tryptophanase can also catalyze the synthesis of this compound from 2-methylindole, pyruvate, and ammonia, or from 2-methylindole and L-serine.[3] This synthetic capability is of interest for the production of this and other modified tryptophan analogs.

A key mechanistic insight is that the rate of the enzymatic degradation of this compound is significantly influenced by the removal of the alpha-proton from the substrate.[3] This is supported by a primary deuterium isotope effect (kH/kD) of 4.0, which indicates that the C-H bond cleavage at the alpha-carbon is a rate-determining step in the catalytic cycle.[3]

Quantitative Analysis: A Comparative Look at Substrate Kinetics

A thorough understanding of enzyme-substrate interactions necessitates the determination of kinetic parameters. While extensive data is available for the natural substrate, L-tryptophan, the specific kinetic constants for this compound are not as widely reported. The following table provides a comparison of the known kinetic parameters for L-tryptophan and serves as a template for the data that should be determined for this compound to enable a comprehensive comparison.

| Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| L-Tryptophan | 0.2 - 0.5 | 30 - 70 | ~1.4 x 10⁵ | [5] |

| This compound | Data not available | Data not available | Data not available |

Researchers are encouraged to determine these values experimentally using the protocols outlined in the following section to fill this knowledge gap.

Experimental Protocols

To facilitate the investigation of this compound as a tryptophanase substrate, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Spectrophotometric Assay for Tryptophanase Activity (LDH-Coupled Assay)

This continuous assay measures the rate of pyruvate formation by coupling its production to the lactate dehydrogenase (LDH)-mediated oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[5][6]

Materials:

-

Purified tryptophanase

-

This compound or L-tryptophan (substrate)

-

Pyridoxal-5'-phosphate (PLP)

-

Potassium phosphate buffer (100 mM, pH 8.0)

-

NADH

-

Lactate dehydrogenase (LDH)

-

UV-Vis Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:

-

Potassium phosphate buffer (to a final volume of 1 mL)

-

PLP (final concentration of 0.1 mM)

-

NADH (final concentration of 0.2 mM)

-

LDH (5-10 units)

-

A range of concentrations of this compound or L-tryptophan (e.g., 0.1 to 5 times the expected K_m_).

-

-

Enzyme Addition: Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.

-

Initiation of Reaction: Initiate the reaction by adding a small volume of purified tryptophanase.

-

Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time.

-

Data Analysis: Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). Plot v₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

Protocol 2: HPLC-Based Assay for Tryptophanase Activity

This endpoint assay provides a direct measurement of the substrate consumed and the products formed.

Materials:

-

Purified tryptophanase

-

This compound or L-tryptophan

-

PLP

-

Potassium phosphate buffer (100 mM, pH 8.0)

-

Trichloroacetic acid (TCA) or other quenching agent

-

HPLC system with a C18 column and a UV or fluorescence detector

Procedure:

-

Enzymatic Reaction: Set up reaction mixtures as described in Protocol 1, but in microcentrifuge tubes.

-

Reaction Termination: At various time points, stop the reaction by adding a quenching agent (e.g., TCA to a final concentration of 5%).

-

Sample Preparation: Centrifuge the quenched reactions to pellet the precipitated protein. Filter the supernatant through a 0.22 µm filter.

-

HPLC Analysis: Inject the filtered supernatant onto a C18 column. Use a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid) to separate the substrate and potential products (2-methylindole, pyruvate).

-

Detection and Quantification: Monitor the elution profile using a UV detector (e.g., at 280 nm for tryptophan and 2-methylindole) or a fluorescence detector. Quantify the analytes by comparing their peak areas to those of known standards.

Mechanism and Structural Insights

The catalytic mechanism of tryptophanase is a well-characterized multi-step process involving the PLP cofactor.[2] The key steps include the formation of an external aldimine with the substrate, α-proton abstraction to form a quinonoid intermediate, β-elimination of the indole group, and subsequent hydrolysis to release pyruvate and ammonia.[2]

Figure 1: General catalytic cycle of tryptophanase.

The ability of tryptophanase to accommodate the bulky methyl group at the 2-position of the indole ring suggests a degree of flexibility within the active site. The active site of tryptophanase is a hydrophobic pocket, and the precise interactions between the indole moiety of the substrate and the surrounding amino acid residues are crucial for catalysis. While a crystal structure of tryptophanase in complex with this compound is not yet available, modeling studies based on the known structures of tryptophanase with other ligands can provide insights.[3] It is hypothesized that the active site can undergo a conformational change to accommodate the 2-methyl group, or that the methyl group occupies a pre-existing pocket within the active site.

Figure 2: General experimental workflow for determining tryptophanase activity.

Molecular Comparison

The structural difference between L-tryptophan and this compound is the addition of a methyl group at the C2 position of the indole ring. This seemingly minor modification has significant implications for the molecule's interaction with the enzyme's active site.

Figure 3: 2D structures of L-Tryptophan and this compound.

Conclusion

The finding that this compound is a substrate for tryptophanase overturns a long-held assumption and highlights the catalytic versatility of this enzyme. This discovery not only deepens our understanding of the structure-function relationships of tryptophanase but also expands the toolbox for enzymatic synthesis of modified amino acids. Further research, particularly the determination of the kinetic parameters for this interaction and the elucidation of the co-crystal structure, will provide a more complete picture and pave the way for the rational design of novel tryptophanase inhibitors and the engineering of this enzyme for biocatalytic applications.

References

- 1. microbenotes.com [microbenotes.com]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Application of immobilized tryptophanase or tryptophanase--lactate dehydrogenase coupled system for assay of L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of 2-Methyl-L-tryptophan: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis

A Foreword for the Inquisitive Mind: In the vast and intricate world of natural products, the subtle modification of a common building block can unlock novel biological activities and intricate metabolic pathways. This guide delves into the natural occurrence of one such molecule: 2-Methyl-L-tryptophan. While structurally similar to its canonical cousin, L-tryptophan, this methylated analog charts its own unique course through the biological landscape. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of its known natural habitats, the enzymatic machinery behind its creation, its physiological implications, and the technical methodologies required for its study.

Part 1: Unveiling the Natural Niche of this compound

The known natural occurrence of this compound is currently confined to a select group of organisms, suggesting specialized metabolic roles. Its primary and most well-documented source is within the bacterial kingdom, with notable appearances in other domains of life.

A Key Intermediate in Bacterial Antibiotic Synthesis

The most definitive evidence for the natural production of this compound comes from the actinomycete Streptomyces laurentii. In this bacterium, it serves as a crucial intermediate in the biosynthesis of the potent thiopeptide antibiotic, thiostrepton[1]. This discovery firmly establishes this compound as a naturally occurring amino acid with a defined role in secondary metabolism[2]. The production within Streptomyces highlights its importance in the generation of complex bioactive molecules.

Emerging Evidence in Eukaryotic Organisms

Beyond the bacterial realm, the presence of this compound has been reported in a limited number of eukaryotic organisms, hinting at a broader, yet underexplored, distribution. Reports have indicated its presence in the freshwater crustacean Daphnia pulex and the protozoan parasite Trypanosoma brucei[3]. The metabolic significance and biosynthetic pathways in these organisms remain an open area of investigation, presenting exciting avenues for future research.

Part 2: The Molecular Machinery of Methylation: Biosynthesis of this compound

The formation of this compound involves a precise enzymatic modification of the ubiquitous amino acid, L-tryptophan. The key to this transformation lies in the activity of a specific class of enzymes known as methyltransferases.

The S-adenosylmethionine-Dependent Methylation

In Streptomyces laurentii, the biosynthesis of this compound is catalyzed by the enzyme S-adenosylmethionine:L-tryptophan 2-methyltransferase[1]. This enzyme utilizes S-adenosylmethionine (SAM) as the methyl donor to introduce a methyl group at the C-2 position of the indole ring of L-tryptophan.

The reaction can be summarized as follows:

L-tryptophan + S-adenosylmethionine → this compound + S-adenosylhomocysteine

Enzymatic Characteristics and Regulation

Studies on the S-adenosylmethionine:L-tryptophan 2-methyltransferase from S. laurentii have revealed several key characteristics. The enzyme exhibits a sharp pH optimum and is subject to product inhibition by S-adenosylhomocysteine[1]. Understanding the kinetics and regulation of this enzyme is fundamental to comprehending the metabolic flux towards thiostrepton production and could offer strategies for manipulating its yield.

Diagram: Biosynthetic Pathway of this compound in Streptomyces laurentii

References

- 1. Formation of 2-methyltryptophan in the biosynthesis of thiostrepton: isolation of S-adenosylmethionine:tryptophan 2-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 33468-32-5 | FM59492 | Biosynth [biosynth.com]

- 3. This compound | C12H14N2O2 | CID 12991541 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-L-tryptophan

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-L-tryptophan (C₁₂H₁₄N₂O₂), a derivative of the essential amino acid L-tryptophan.[1][2][3][4] For researchers, medicinal chemists, and professionals in drug development, accurate spectroscopic characterization is fundamental for verifying molecular structure, assessing purity, and understanding the chemical properties of such compounds. This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to serve as an authoritative reference.

Molecular Structure and Properties

This compound is characterized by the addition of a methyl group at the C2 position of the indole ring of L-tryptophan. This substitution significantly influences its electronic properties and potential biological activity.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD). The choice of solvent is critical as labile protons (e.g., -NH, -NH₂, -COOH) may exchange with deuterium in D₂O, leading to signal disappearance. DMSO-d₆ is often preferred for observing these exchangeable protons.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound displays characteristic signals for the indole ring protons, the aliphatic side chain, and the newly introduced methyl group. The exact chemical shifts can vary slightly depending on the solvent and pH.[5]

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Indole NH -1 | ~10.8 - 11.2 | Singlet (broad) | - |

| Aromatic H -4 | ~7.5 - 7.7 | Doublet | ~8.0 |

| Aromatic H -7 | ~7.3 - 7.5 | Doublet | ~8.0 |

| Aromatic H -5 | ~6.9 - 7.2 | Triplet | ~8.0 |

| Aromatic H -6 | ~6.9 - 7.2 | Triplet | ~8.0 |

| α-CH | ~3.8 - 4.2 | Doublet of doublets | ~4.0, 8.0 |

| β-CH ₂ | ~3.0 - 3.5 | Multiplet | - |

| CH ₃-2 | ~2.3 - 2.5 | Singlet | - |

| NH ₂ | ~8.0 - 8.8 (in DMSO) | Broad | - |

| COOH | ~12.0 - 13.0 (in DMSO) | Broad | - |

Expert Interpretation: The presence of a singlet around 2.4 ppm is a key indicator of the methyl group at the C2 position. The aromatic region (6.9-7.7 ppm) confirms the substituted indole core. The signals for the α-CH and β-CH₂ protons are diastereotopic and appear as complex multiplets, consistent with the chiral center at the α-carbon. The broad signals for NH, NH₂, and COOH protons are characteristic and their chemical shifts are highly dependent on solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| C =O (Carboxyl) | ~172 - 175 |

| C -7a (Indole) | ~136 |

| C -2 (Indole) | ~135 |

| C -3a (Indole) | ~128 |

| C -4 (Indole) | ~118 |

| C -5 (Indole) | ~121 |

| C -6 (Indole) | ~119 |

| C -7 (Indole) | ~111 |

| C -3 (Indole) | ~106 |

| α-C H | ~55 |

| β-C H₂ | ~27 |

| C H₃-2 | ~12 |

Expert Interpretation: The downfield signal above 170 ppm is unequivocally assigned to the carboxylic acid carbon. The cluster of signals between 106 and 136 ppm corresponds to the eight carbons of the indole ring. The signal for C-2 is a quaternary carbon and its chemical shift is influenced by the methyl substituent. The aliphatic carbons, α-CH and β-CH₂, appear in the upfield region, with the methyl carbon being the most shielded and appearing around 12 ppm. This data is consistent with the structure of L-tryptophan derivatives.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of air (or the KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3400 - 3300 | N-H Stretch | Indole N-H |

| 3200 - 2500 | O-H Stretch (broad) | Carboxylic acid O-H |

| 3100 - 3000 | N-H Stretch | Amino group N-H (as -NH₃⁺) |

| 2960 - 2850 | C-H Stretch | Aliphatic C-H (methyl and methylene) |

| ~1725 - 1700 | C=O Stretch | Carboxylic acid C=O |

| ~1660 - 1600 | N-H Bend | Amino group N-H bend |

| ~1600, ~1470 | C=C Stretch | Aromatic ring C=C stretching |

Expert Interpretation: The IR spectrum of this compound is expected to be very similar to that of L-tryptophan.[7][8] The broad absorption band in the 3200-2500 cm⁻¹ region is characteristic of the O-H stretching of a carboxylic acid involved in hydrogen bonding. The sharp peak around 3400 cm⁻¹ is indicative of the indole N-H stretch. The strong absorption around 1700-1725 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid. The presence of bands in the 1660-1600 cm⁻¹ region is typical for the N-H bending of the amino group, which likely exists in its protonated form (-NH₃⁺) in the solid state (zwitterion).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, often a mixture of water and acetonitrile or methanol, sometimes with a small amount of formic acid to promote ionization.

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique for amino acids, which minimizes fragmentation and typically produces the protonated molecular ion [M+H]⁺.

-

Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., quadrupole, time-of-flight). For structural analysis, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and analyze the resulting daughter ions.[9]

| m/z Value | Ion Assignment | Interpretation |

| 219.113 | [M+H]⁺ | Protonated molecular ion |

| 202.087 | [M+H - NH₃]⁺ | Loss of ammonia from the amino group |

| 173.081 | [M+H - H₂O - CO]⁺ or [M+H - COOH]⁺ | Loss of the carboxyl group |

| 158.091 | [Indole-CH₂]⁺ | Scission of the α-β carbon bond |

Expert Interpretation: The ESI mass spectrum in positive ion mode will show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight plus the mass of a proton (218.25 + 1.007 = 219.257). The exact mass can be used to confirm the elemental composition.[1] A characteristic fragmentation pathway for tryptophan and its derivatives is the loss of the amino acid side chain, leading to a stable indolyl-methyl cation fragment.[10]

Caption: Plausible ESI-MS Fragmentation of this compound.

Summary of Spectroscopic Data

| Technique | Key Observations |

| ¹H NMR | Aromatic signals (6.9-7.7 ppm), aliphatic side-chain multiplets (3.0-4.2 ppm), and a characteristic methyl singlet (~2.4 ppm). |

| ¹³C NMR | Carboxyl carbon (~173 ppm), indole carbons (106-136 ppm), aliphatic carbons (27-55 ppm), and methyl carbon (~12 ppm). |

| IR | Broad O-H stretch (3200-2500 cm⁻¹), N-H stretches (~3400, 3100-3000 cm⁻¹), strong C=O stretch (~1715 cm⁻¹), and aromatic C=C stretches. |

| Mass Spec | Protonated molecular ion [M+H]⁺ at m/z 219.113. Characteristic fragment at m/z 158.091 corresponding to the 2-methyl-indolyl-methyl cation. |

This guide provides a foundational spectroscopic framework for the characterization of this compound. It is imperative for researchers to compare their experimentally obtained data with the reference values provided herein to ensure the identity and purity of their samples.

References

- 1. This compound | C12H14N2O2 | CID 12991541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 33468-32-5 | AChemBlock [achemblock.com]

- 3. This compound | 33468-32-5 | FM59492 | Biosynth [biosynth.com]

- 4. This compound - CAS:33468-32-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. 2-methyltryptophan(33468-32-5) 1H NMR spectrum [chemicalbook.com]

- 6. L-Tryptophan(73-22-3) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Sourcing and Verifying High-Purity 2-Methyl-L-tryptophan for Research & Development

Abstract

2-Methyl-L-tryptophan is a critical reagent in biomedical research, most notably for its role as a competitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. The scientific validity of studies employing this molecule is directly contingent on its chemical and stereoisomeric purity. Impurities, including the D-enantiomer or related indole derivatives, can lead to confounding results, misinterpretation of data, and irreproducible findings. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, evaluating, and verifying commercial sources of high-purity this compound. We will move beyond a simple vendor list to establish a self-validating system of protocols and critical analysis, ensuring the integrity of your research materials from procurement to experimentation.

The Criticality of Purity in this compound Sourcing

This compound is a derivative of the essential amino acid L-tryptophan, distinguished by a methyl group at the 2-position of the indole ring.[1] This structural modification is key to its function as an inhibitor of the IDO1 enzyme, which is implicated in the suppression of T-cell-mediated immune responses in the tumor microenvironment. Given that biological systems are exquisitely stereoselective, the L-enantiomer is the active inhibitor. The presence of the D-enantiomer or other structural isomers can compete for binding, introduce off-target effects, or simply reduce the effective concentration of the active compound.

Therefore, sourcing this compound is not a trivial purchasing decision; it is a foundational step in the experimental process. The objective is to procure a reagent that is not only chemically pure (free from synthetic byproducts) but also enantiomerically pure (predominantly the L-isomer).

Supplier Landscape and Initial Evaluation

A number of chemical suppliers list this compound in their catalogs. These range from large multinational corporations to smaller specialized biochemical providers. Initial searches will yield suppliers such as Biosynth [2], AChemBlock [3], Aralez Bio [4], and Sunway Pharm [5], among others. However, the stated purity levels can vary significantly, from 95% to ≥97%.[3][5]

A researcher's first step is to move beyond the product name and price to a critical evaluation of the technical documentation provided by the supplier.

The Certificate of Analysis (CoA): A Researcher's Primary Tool

The Certificate of Analysis (CoA) is the single most important document accompanying a chemical reagent. It is the supplier's attestation of the product's quality for a specific lot number. A comprehensive CoA is a mark of a trustworthy supplier.[6] When evaluating a CoA for this compound, look for the following:

-

Clear Identification: The CoA must explicitly state the compound name, CAS Number (33468-32-5 for the L-enantiomer), molecular formula (C12H14N2O2), and molecular weight (~218.25 g/mol ).[2][3][5]

-

Purity by a Quantitative Method: A statement like "Purity: 98%" is insufficient. It must specify the analytical method used, most commonly High-Performance Liquid Chromatography (HPLC). The result should be presented as a percentage area of the main peak.

-

Identity Confirmation: Data from at least two orthogonal methods should be provided.

-

Mass Spectrometry (MS): The CoA should confirm that the observed mass corresponds to the expected mass of the compound.

-

Nuclear Magnetic Resonance (¹H NMR): The spectrum should be consistent with the structure of this compound. The supplier should be able to provide the spectrum upon request if it is not on the CoA itself.

-

-

Enantiomeric Purity: For a stereospecific compound, this is non-negotiable. The enantiomeric excess (e.e.) should be determined by chiral HPLC. A supplier like Aralez Bio explicitly states "99% ee" for their product.[4] Without this, you risk purchasing a racemic or partially racemic mixture.

-

Lot-Specific Data: Ensure the CoA is for the specific lot you are purchasing. Quality can vary between production batches.

The diagram below illustrates a robust workflow for the initial assessment and selection of a potential supplier.

Caption: Workflow for initial supplier evaluation based on documentation.

In-House Quality Control and Verification

Trust, but verify. Even with a comprehensive CoA, it is incumbent upon the diligent researcher to perform in-house verification. This not only validates the supplier's claims but also ensures the material has not degraded during shipping or storage. The following protocols provide a framework for a robust QC process.

Visual Inspection and Solubility

-

Appearance: The compound should be a white to off-white solid.[7] Any significant deviation in color could indicate impurities or degradation.

-

Solubility: Test the solubility in a standard solvent like DMSO or an appropriate buffer system for your experiments. Poor solubility or the presence of insoluble particulates is a red flag.

Protocol: Purity Verification by HPLC-UV

This method confirms the chemical purity of the compound by separating it from potential non-UV-absorbing and UV-absorbing impurities.

Methodology:

-

Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of 50 µg/mL.

-

Instrumentation: Use a standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm and 280 nm (indole chromophore).

-

-

Analysis: Inject 10 µL of the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. A high-purity sample (>98%) should exhibit a single major peak.

Protocol: Identity Confirmation by LC-MS

This protocol confirms that the major peak from the HPLC analysis has the correct mass-to-charge ratio (m/z) for this compound.

Methodology:

-

Instrumentation: Use an LC-MS system, coupling the output of the HPLC (using the same method as in 3.2) to a mass spectrometer (e.g., a single quadrupole or time-of-flight instrument).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis: The expected m/z for the protonated molecule [M+H]⁺ is approximately 219.11. The presence of a major ion at this m/z value, co-eluting with the main HPLC peak, confirms the identity of the compound. This technique is invaluable for detecting impurities that might co-elute with the main peak but have a different mass.[8]

Protocol: Structural Verification by ¹H NMR

NMR provides unambiguous structural confirmation. While requiring more specialized equipment, it is the gold standard for identity.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or MeOD.

-

Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Analysis: The resulting spectrum should be consistent with the structure. Key expected signals include:

-

A singlet for the methyl group protons (C2-CH₃).

-

Multiple signals in the aromatic region (7-8 ppm) corresponding to the indole ring protons.

-

Signals in the aliphatic region (3-4 ppm) for the alpha- and beta-protons of the amino acid backbone.

-

A broad singlet for the indole N-H proton.

-

The overall in-house verification process is a sequential workflow designed to build confidence in the material's quality at each step.

Caption: Sequential workflow for in-house QC verification of this compound.

Summary of Supplier Specifications

The table below summarizes typical information available from various commercial suppliers. This is intended as an illustrative guide; researchers must always obtain lot-specific CoAs for the most accurate data.

| Supplier | Stated Purity | CAS Number | Molecular Formula | Notes |

| Biosynth | Not specified | 33468-32-5[2] | C₁₂H₁₄N₂O₂[2] | Marketed as a reference standard for pharmaceutical testing.[2] |

| AChemBlock | 95%[3] | 33468-32-5[3] | C₁₂H₁₄N₂O₂[3] | Provides IUPAC name and SMILES string.[3] |

| Aralez Bio | 95% purity, 99% ee[4] | 33468-32-5[4] | Not specified | Explicitly states enantiomeric excess, which is a critical parameter.[4] |

| Sunway Pharm | 97%[5] | 33468-32-5[5] | C₁₂H₁₄N₂O₂[5] | Mentions availability of CoA, Datasheet, and NMR.[5] |

| Chem-Impex | ≥97% (Assay) | 21495-41-0 (DL form) | C₁₂H₁₄N₂O₂[7] | Note: This CAS is for the DL-racemic mixture, not the pure L-enantiomer.[7] |

Note: This table is for informational purposes. Purity and availability are subject to change and vary by lot.

Conclusion and Best Practices

The integrity of research in fields like immuno-oncology depends on the well-characterized, high-purity reagents used. For this compound, where stereochemistry is paramount to its biological function, rigorous supplier evaluation and in-house verification are not optional—they are essential components of good scientific practice.

Key Recommendations:

-

Prioritize Documentation: Always choose suppliers who provide comprehensive, lot-specific Certificates of Analysis that include quantitative purity by HPLC, identity confirmation by MS and NMR, and enantiomeric purity by chiral HPLC.

-

Verify Orthogonally: Do not rely on a single analytical technique. The combination of chromatography (purity) and spectroscopy (identity/structure) provides a self-validating system.

-

Qualify Each New Lot: Never assume that a new batch from the same supplier will have identical quality to the last. Perform at least a cursory in-house check on every new lot received.

-

Consider Stability: Store the compound under recommended conditions, typically refrigerated (2-8°C) and protected from light, to prevent degradation.[2]

By adopting this rigorous, evidence-based approach to sourcing and validation, researchers can proceed with their experiments confidently, knowing that their results are built upon a foundation of verified chemical integrity.

References

- 1. This compound | C12H14N2O2 | CID 12991541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 33468-32-5 | FM59492 | Biosynth [biosynth.com]

- 3. This compound 95% | CAS: 33468-32-5 | AChemBlock [achemblock.com]

- 4. aralezbio-store.com [aralezbio-store.com]

- 5. This compound - CAS:33468-32-5 - Sunway Pharm Ltd [3wpharm.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note & Protocol: A Continuous Spectrophotometric Assay for Tryptophanase Activity Using 2-Methyl-L-tryptophan

Abstract & Introduction

Tryptophanase (TNA) is a pyridoxal-5'-phosphate (PLP) dependent enzyme that plays a significant role in bacterial metabolism by catalyzing the α,β-elimination of L-tryptophan to produce indole, pyruvate, and ammonia[1]. This enzymatic activity is a key characteristic used in the identification of many bacterial species, particularly within the Enterobacteriaceae family[2][3]. Accurate measurement of TNA activity is crucial for fundamental research in enzymology, microbiology, and for applications in biotechnology, such as the enzymatic synthesis of tryptophan analogs[4][5].